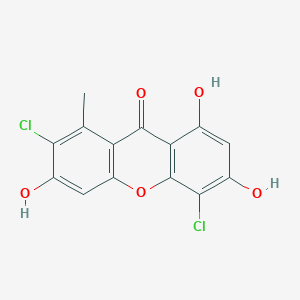![molecular formula C13H17NO3S B14483220 Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate CAS No. 64888-98-8](/img/structure/B14483220.png)
Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate is an organic compound that features a pyridine ring attached to a heptanoate chain with a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate typically involves the reaction of pyridine-2-thiol with a heptanoate derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-3-(pyridin-2-yl)propanoate
- Methyl 2-oxo-2-(pyridin-2-yl)acetate
- Methyl 4-oxo-4-(pyridin-2-yl)butanoate
Uniqueness
Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate is unique due to its longer heptanoate chain and the presence of a sulfanyl group, which imparts distinct chemical and biological properties compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64888-98-8 |
|---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
methyl 7-oxo-7-pyridin-2-ylsulfanylheptanoate |
InChI |
InChI=1S/C13H17NO3S/c1-17-12(15)8-3-2-4-9-13(16)18-11-7-5-6-10-14-11/h5-7,10H,2-4,8-9H2,1H3 |
InChI Key |
BSKNQERLAUVHCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCC(=O)SC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


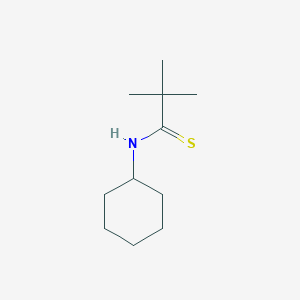
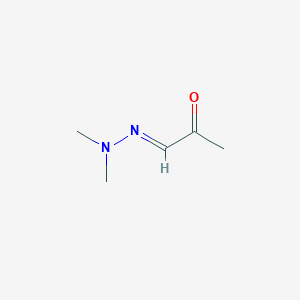
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)

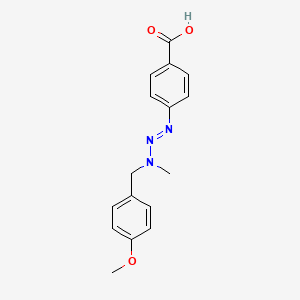
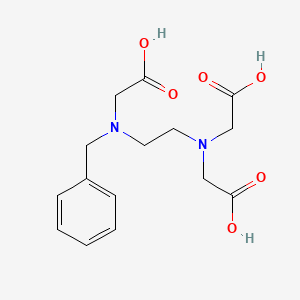

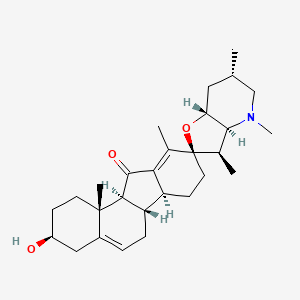
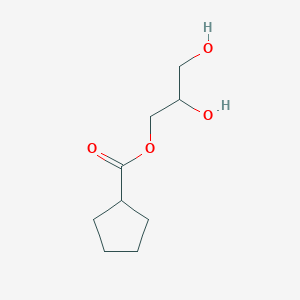
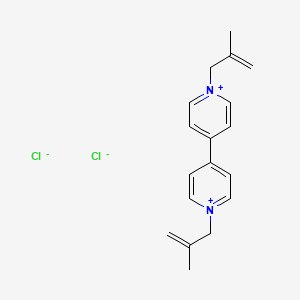
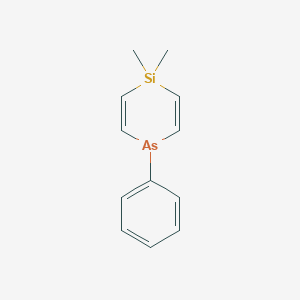

![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)
